Cas no 1213700-58-3 ((2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol)

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
- AKOS006326759
- 1213700-58-3
- EN300-1855519
-
- インチ: 1S/C8H13NOS/c1-5-3-7(6(2)11-5)8(9)4-10/h3,8,10H,4,9H2,1-2H3/t8-/m1/s1
- InChIKey: FYPVDUWEAKVGPK-MRVPVSSYSA-N
- ほほえんだ: S1C(C)=CC(=C1C)[C@@H](CO)N
計算された属性
- せいみつぶんしりょう: 171.07178521g/mol
- どういたいしつりょう: 171.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 74.5Ų
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855519-10.0g |
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |
1213700-58-3 | 10g |
$7927.0 | 2023-06-03 | ||
Enamine | EN300-1855519-10g |
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |
1213700-58-3 | 10g |
$7927.0 | 2023-09-18 | ||
Enamine | EN300-1855519-1g |
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |
1213700-58-3 | 1g |
$1844.0 | 2023-09-18 | ||
Enamine | EN300-1855519-1.0g |
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |
1213700-58-3 | 1g |
$1844.0 | 2023-06-03 | ||
Enamine | EN300-1855519-0.05g |
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |
1213700-58-3 | 0.05g |
$1549.0 | 2023-09-18 | ||
Enamine | EN300-1855519-2.5g |
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |
1213700-58-3 | 2.5g |
$3611.0 | 2023-09-18 | ||
Enamine | EN300-1855519-5g |
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |
1213700-58-3 | 5g |
$5345.0 | 2023-09-18 | ||
Enamine | EN300-1855519-0.25g |
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |
1213700-58-3 | 0.25g |
$1696.0 | 2023-09-18 | ||
Enamine | EN300-1855519-0.1g |
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |
1213700-58-3 | 0.1g |
$1623.0 | 2023-09-18 | ||
Enamine | EN300-1855519-0.5g |
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |
1213700-58-3 | 0.5g |
$1770.0 | 2023-09-18 |
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-olに関する追加情報
Introduction to (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol (CAS No. 1213700-58-3)
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol (CAS No. 1213700-58-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its amino and alcohol functional groups, as well as the presence of a 2,5-dimethylthiophenyl substituent, which imparts distinct chemical and biological properties.
The chiral center at the carbon atom adjacent to the amino and hydroxyl groups is crucial for the compound's biological activity. Chirality plays a vital role in drug design, as enantiomers can exhibit different pharmacological profiles, including variations in potency, selectivity, and toxicity. The (S)-configuration of this compound has been shown to be particularly important in several recent studies.
Recent research has focused on the potential of (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol as a lead compound for the development of novel therapeutic agents. One notable area of interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in various physiological processes and are important targets for drug discovery. Studies have demonstrated that this compound can selectively interact with specific GPCRs, potentially offering new avenues for treating conditions such as neurological disorders and metabolic diseases.
In addition to its receptor modulating properties, (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol has shown promise in preclinical studies for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can effectively reduce inflammatory responses are highly sought after. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease.
The structural features of (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol, particularly the 2,5-dimethylthiophenyl moiety, contribute to its stability and bioavailability. The thiophene ring is known for its aromaticity and electron-rich nature, which can enhance the compound's interactions with biological targets. The dimethyl substitution further modulates the electronic properties of the thiophene ring, potentially influencing the compound's binding affinity and selectivity.
Synthesis of (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol has been optimized using various methodologies to ensure high enantiomeric purity. Asymmetric synthesis techniques, such as chiral catalysts and chiral auxiliaries, have been employed to achieve efficient enantioselective synthesis. These methods not only improve the yield and purity of the desired enantiomer but also reduce the environmental impact by minimizing waste generation.
Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol in various therapeutic contexts. Preliminary results from phase I trials have shown favorable pharmacokinetic profiles and low toxicity levels, paving the way for further clinical development. The compound's ability to cross the blood-brain barrier is also being investigated, as this property is essential for treating central nervous system disorders.
In conclusion, (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol (CAS No. 1213700-58-3) represents a promising candidate for the development of novel therapeutic agents due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its potential impact on modern medicine.
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